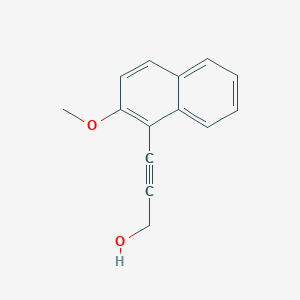
3-(2-Methoxynaphthalen-1-yl)prop-2-yn-1-ol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(2-Methoxynaphthalen-1-yl)prop-2-yn-1-ol is an organic compound with the molecular formula C₁₄H₁₂O₂ It is characterized by the presence of a naphthalene ring substituted with a methoxy group and a propynyl alcohol group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2-Methoxynaphthalen-1-yl)prop-2-yn-1-ol typically involves the following steps:
Starting Materials: The synthesis begins with 1-iodo-2-methoxynaphthalene and propargyl alcohol.
Reaction Conditions: The reaction is carried out under palladium-catalyzed coupling conditions, often using a base such as potassium carbonate in a suitable solvent like dimethylformamide.
Purification: The product is purified through standard techniques such as column chromatography to obtain the desired compound in high purity.
Industrial Production Methods
Analyse Chemischer Reaktionen
Types of Reactions
3-(2-Methoxynaphthalen-1-yl)prop-2-yn-1-ol undergoes various types of chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form the corresponding aldehyde or carboxylic acid.
Reduction: The alkyne group can be reduced to form the corresponding alkene or alkane.
Substitution: The methoxy group can be substituted with other functional groups under suitable conditions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.
Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions using reagents like sodium hydride and alkyl halides.
Major Products
Oxidation: Formation of 3-(2-methoxynaphthalen-1-yl)prop-2-ynal or 3-(2-methoxynaphthalen-1-yl)prop-2-ynoic acid.
Reduction: Formation of 3-(2-methoxynaphthalen-1-yl)prop-2-en-1-ol or 3-(2-methoxynaphthalen-1-yl)propan-1-ol.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
3-(2-Methoxynaphthalen-1-yl)prop-2-yn-1-ol has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications due to its unique structural features.
Industry: Utilized in the development of novel materials and chemical processes.
Wirkmechanismus
The mechanism of action of 3-(2-Methoxynaphthalen-1-yl)prop-2-yn-1-ol involves its interaction with specific molecular targets and pathways:
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
3-(4-Methoxyphenyl)prop-2-yn-1-ol: Similar structure but with a phenyl ring instead of a naphthalene ring.
2-Propyn-1-ol,3-(2-methoxy-1-naphthalenyl): Another isomer with slight structural differences.
Uniqueness
Eigenschaften
CAS-Nummer |
917894-56-5 |
|---|---|
Molekularformel |
C14H12O2 |
Molekulargewicht |
212.24 g/mol |
IUPAC-Name |
3-(2-methoxynaphthalen-1-yl)prop-2-yn-1-ol |
InChI |
InChI=1S/C14H12O2/c1-16-14-9-8-11-5-2-3-6-12(11)13(14)7-4-10-15/h2-3,5-6,8-9,15H,10H2,1H3 |
InChI-Schlüssel |
QFBZMXSTWJPUGS-UHFFFAOYSA-N |
Kanonische SMILES |
COC1=C(C2=CC=CC=C2C=C1)C#CCO |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


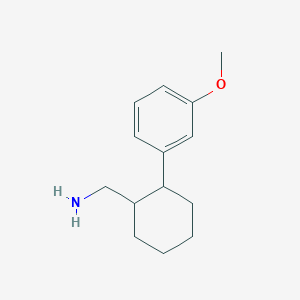
![4-Bromo-7-chloro-9-methyl-3,4-dihydro-2H-benzo[B]oxepin-5-one](/img/structure/B12607091.png)
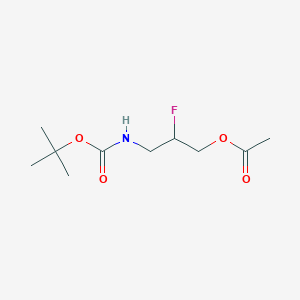
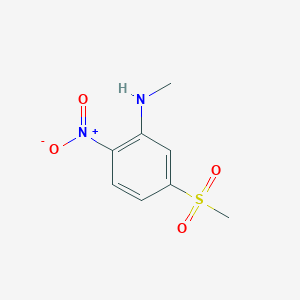
![(2S)-2-[Hydroxy(4-methylphenyl)methyl]cyclohexan-1-one](/img/structure/B12607106.png)
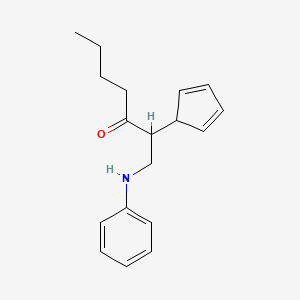
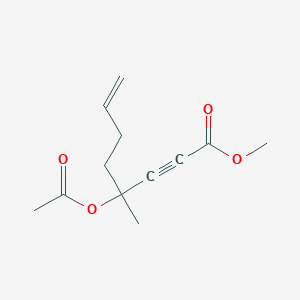
![6-(3,5-Dimethylphenyl)-4-ethoxypyrido[3,2-d]pyrimidin-2-amine](/img/structure/B12607114.png)
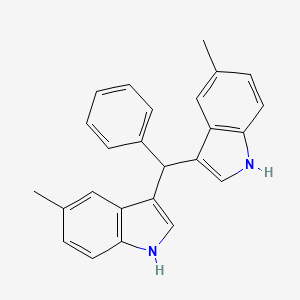
![6-[(2,5-dimethylphenyl)methylsulfanyl]-9H-purin-2-ol](/img/structure/B12607125.png)
![2,4-Dichloro-1-[dichloro(2-fluorophenyl)methyl]benzene](/img/structure/B12607140.png)
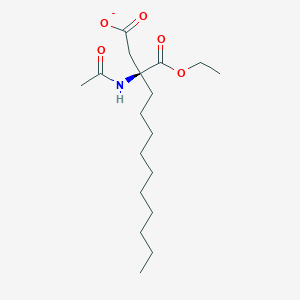
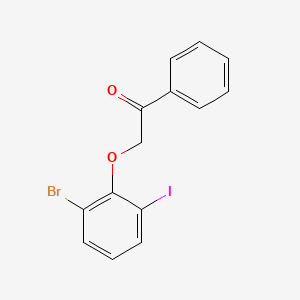
![(1Z)-N-[2-(Bromomethyl)phenyl]-2,2,2-trifluoroethanimidoyl chloride](/img/structure/B12607164.png)
